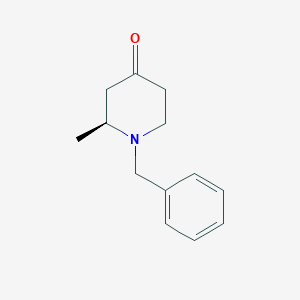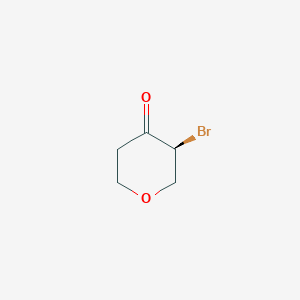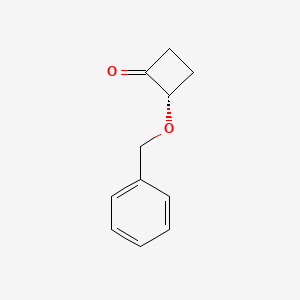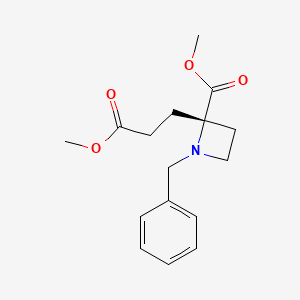![molecular formula C10H18N2O2 B8217094 tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8217094.png)
tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate: is a bicyclic compound that features a diazabicycloheptane core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by tert-butyl esterification. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diazabicycloheptane core reacts with nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: In organic synthesis, tert-butyl (1R,5R)-2,6-diazabicyclo[320]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in the development of biologically active molecules. Its diazabicycloheptane core can interact with biological targets, making it a candidate for drug discovery and development.
Medicine: In medicinal chemistry, tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate is explored for its potential therapeutic properties. It may serve as a scaffold for the design of new drugs with improved efficacy and selectivity.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and advanced materials.
作用機序
The mechanism by which tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazabicycloheptane core can bind to active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or chemical effects.
類似化合物との比較
- tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
- tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
- rac-tert-butyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate
Uniqueness: tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific stereochemistry and the presence of the diazabicycloheptane core. This structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
特性
IUPAC Name |
tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-7-8(12)6-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUBKOZDTGFCJO-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid;hydron;chloride](/img/structure/B8217012.png)


![tert-butyl (2S)-2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8217051.png)
![(5R)-1-oxa-7-azaspiro[4.4]nonane;hydrochloride](/img/structure/B8217052.png)
![(5R)-2-methyl-2,7-diazaspiro[4.4]nonane;dihydrochloride](/img/structure/B8217061.png)
![tert-butyl (4S)-1-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B8217067.png)
![benzyl (5R)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B8217072.png)

![benzyl (5S)-1,9-diazaspiro[4.5]decane-1-carboxylate;hydrochloride](/img/structure/B8217078.png)
![tert-butyl N-[(1S)-2,2-dimethyl-3-oxocyclobutyl]carbamate](/img/structure/B8217086.png)
![tert-butyl (2R)-2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8217118.png)
![[(2R)-4,4-dimethyloxetan-2-yl]methanamine](/img/structure/B8217123.png)

